PF-4136309

概要

説明

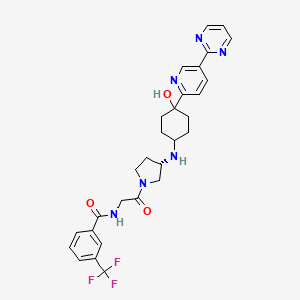

PF-4136309 (INCB8761) is a potent, selective, and orally bioavailable antagonist of the chemokine receptor CCR2, a key mediator of monocyte recruitment in inflammatory and tumor microenvironments. Discovered through structure–activity relationship (SAR) studies on an (S)-3-aminopyrrolidine scaffold, this compound exhibits nanomolar inhibitory activity against human CCR2 (hIC50 = 5.2 nM), murine CCR2 (mIC50 = 13 nM), and rat CCR2 (rIC50 = 17 nM) . Its clinical relevance is highlighted in pancreatic ductal adenocarcinoma (PDAC), where it reduces tumor-associated macrophage (TAM) infiltration and enhances antitumor immune responses when combined with chemotherapy (e.g., FOLFIRINOX or gemcitabine/nab-paclitaxel) .

準備方法

Synthetic Route Development

Overview of the Four-Step Synthesis

The primary synthesis of PF-4136309, as described by Xue et al. (2011), involves four sequential reactions starting from 2,5-dibromopyridine . The route emphasizes regioselective functionalization and stereochemical control, critical for achieving the final compound’s bioactive conformation.

Table 1: Summary of Reaction Steps and Conditions

| Step | Reagents/Conditions | Temperature | Time | Key Intermediate |

|---|---|---|---|---|

| 1 | n-BuLi, toluene | -78°C → 20°C | 2.5 h | Pyridinyl lithium intermediate |

| 2 | i-PrMgCl, THF (inert atmosphere) | 25°C | 3.67 h | Grignard adduct |

| 3 | HCl, THF/H₂O | 20–25°C | 1 h | Cyclohexanol derivative |

| 4 | TEA, 2-methylpropan-1-ol (ice cooling) | 20°C | 4 h | This compound (crude) |

The final step employs triethylamine (TEA) as a base to facilitate amide bond formation, yielding the target compound with a molecular weight of 568.59 g/mol .

Reaction Optimization and Mechanistic Insights

Lithiation and Grignard Addition

Step 1 utilizes n-butyllithium to deprotonate 2,5-dibromopyridine at -78°C, forming a stabilized lithium intermediate. This step’s regioselectivity is driven by the electron-withdrawing bromine atoms, directing lithiation to the C3 position. Subsequent quenching with isopropylmagnesium chloride (Step 2) introduces a branched alkyl group, critical for CCR2 binding affinity .

“The use of toluene as a solvent in Step 1 ensures optimal solubility of the lithium intermediate, while the inert atmosphere prevents oxidation of the Grignard reagent.”

Cyclohexanol Ring Formation

Step 3 involves acid-mediated cyclization to generate a cyclohexanol intermediate. Hydrochloric acid in tetrahydrofuran/water (1:1) protonates the tertiary alcohol, enabling intramolecular nucleophilic attack and six-membered ring closure. X-ray crystallography confirms the trans-diastereomer predominates (>95%), essential for antagonistic activity .

Physicochemical Properties and Formulation

Solubility and Stability

This compound exhibits moderate solubility in polar aprotic solvents (20 mg/mL in DMF) but limited aqueous solubility (0.17 mg/mL in PBS pH 7.2). Stability studies indicate degradation <5% after 1 month at -20°C, making it suitable for long-term storage .

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₂₉H₃₁F₃N₆O₃ |

| Molecular Weight | 568.59 g/mol |

| LogP (Predicted) | 3.2 ± 0.3 |

| pKa (Amide) | 9.8 |

| Melting Point | 158–160°C (dec.) |

Scalability and Process Challenges

Yield Limitations

Despite high functional group tolerance, the synthesis faces yield limitations in Step 4 (amide coupling), attributed to steric hindrance from the trifluoromethylbenzamide group. Xue et al. report a 22% overall yield across four steps, with purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Alternative Routes

Patent US10246462B2 discloses a divergent approach using Suzuki-Miyaura coupling to install the pyrimidine ring earlier in the sequence. However, this method requires palladium catalysis and achieves comparable yields (25–28%), making it less cost-effective for large-scale production .

Biological Validation of Synthetic Lots

In Vitro Potency

This compound batches synthesized via the four-step route consistently inhibit human CCR2 with an IC₅₀ of 5.2 nM in calcium flux assays. Mouse and rat CCR2 are similarly inhibited (IC₅₀ = 17 nM and 13 nM, respectively), confirming cross-species reactivity .

Selectivity Profiling

The compound shows >1,000-fold selectivity over CCR5 and minimal off-target activity against CYP450 isoforms (IC₅₀ >30 μM for CYP3A4, 2D6). hERG channel inhibition (IC₅₀ = 20 μM) falls within acceptable safety margins for clinical development .

化学反応の分析

反応の種類

PF-4136309は、次のようないくつかの種類の化学反応を起こします。

酸化: この反応は、酸素の添加または水素の除去を伴います。

還元: この反応は、水素の添加または酸素の除去を伴います。

置換: この反応は、1つの原子または原子群を別の原子または原子群で置き換えることを伴います。

一般的な試薬と条件

This compoundを含む反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 温度や圧力などの特定の条件は、目的の反応と使用される試薬の種類によって異なります .

主な生成物

This compoundの反応から生成される主な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、酸化反応は酸化された誘導体を生み出し、還元反応は化合物の還元型を生み出す可能性があります .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

化学: CCR2媒介シグナル伝達経路とその阻害を研究するためのツールとして使用されます。

生物学: 免疫応答と炎症を調節する役割について調査されています。

医学: 特定のがんや炎症性疾患など、CCR2が関与する状態の潜在的な治療薬として探求されています。

科学的研究の応用

Target and Binding

PF-4136309 specifically binds to CCR2, inhibiting its interaction with the ligand CCL2 (monocyte chemoattractant protein-1). This action prevents the recruitment of monocytes and macrophages to sites of inflammation or tumor development, thereby modulating inflammatory responses and potentially reducing tumor progression .

Biochemical Pathways

Upon binding to CCR2, this compound inhibits downstream signaling events such as intracellular calcium mobilization and ERK (extracellular signal-regulated kinase) phosphorylation. This inhibition is crucial for understanding how this compound can influence inflammatory processes and tumor microenvironments .

Scientific Research Applications

This compound has several applications across various fields:

Chemistry

- Reference Compound : It serves as a reference compound in studies focused on CCR2 antagonists, contributing to the understanding of their chemical properties.

- Synthesis Studies : The compound's synthesis involves complex chemical reactions, including oxidation, reduction, and substitution, which are essential in developing new pharmaceuticals.

Biology

- Chemotaxis Research : this compound is employed in research examining the role of CCR2 in cellular signaling pathways and chemotaxis. This research is vital for elucidating mechanisms underlying immune responses .

Medicine

- Therapeutic Potential : The compound shows promise in treating inflammatory and autoimmune diseases by inhibiting CCR2 receptor activity. Clinical trials have been initiated to explore its efficacy in human subjects .

- Cancer Treatment : By modulating monocyte trafficking and reducing inflammation, this compound may play a role in cancer therapies aimed at altering the tumor microenvironment .

Industry

- Pharmaceutical Development : this compound is utilized in drug discovery processes to develop new therapeutic agents targeting inflammation and cancer-related pathways .

Case Study 1: Inflammatory Diseases

In rodent models, this compound demonstrated a significant reduction in inflammatory markers associated with conditions like rheumatoid arthritis. The compound's ability to inhibit monocyte migration was linked to improved outcomes in these models, suggesting its potential utility in human inflammatory diseases .

Case Study 2: Cancer Research

Research has indicated that this compound can inhibit tumor growth by preventing the influx of inflammatory monocytes into tumors. This effect was observed in various cancer models where CCR2 signaling was implicated in tumor progression. The compound's selectivity for CCR2 makes it a promising candidate for targeted cancer therapies .

作用機序

PF-4136309は、ケモカイン受容体2(CCR2)に結合し、その天然のリガンドであるケモカインリガンド2(CCL2)の結合を防ぐことで作用します。 この阻害は、CCR2の活性化とそれに続くシグナル伝達を阻害し、炎症反応の抑制と潜在的な抗腫瘍効果につながります . 関与する分子標的と経路には、細胞内カルシウム動員の阻害と細胞外シグナル調節キナーゼ(ERK)のリン酸化の阻害が含まれます .

類似化合物との比較

PF-4136309 belongs to a class of CCR2 antagonists with varying selectivity, binding mechanisms, and therapeutic applications. Below is a detailed comparison with key analogs:

Selectivity Profiles and Mechanisms of Action

Structural and Functional Differentiation

- CCR2 vs. CCR5 Selectivity: this compound’s selectivity over CCR5 is driven by non-conserved residues (e.g., R2065.42 in CCR2 vs. I1985.42 in CCR5), which hinder hydrogen bonding and steric access in CCR5 . In contrast, cenicriviroc’s dual activity arises from its flexible moiety, enabling interactions with both receptors .

- Binding Modes : this compound and INCB analogs occupy the CCR2 major subpocket, while cenicriviroc and BMS-813160 adopt distinct extrahelical or TM1-TM7 tunnel-binding modes .

Preclinical and Clinical Efficacy

生物活性

PF-4136309, also known as INCB8761, is a potent and selective antagonist of the chemokine receptor CCR2, which plays a critical role in inflammatory responses and the trafficking of immune cells. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and implications for therapeutic applications.

Overview of CCR2 and Its Role

CCR2 is a G protein-coupled receptor (GPCR) that primarily binds to the chemokine CCL2 (MCP-1). It is involved in the recruitment of monocytes and other immune cells to sites of inflammation, making it a target for various inflammatory diseases and cancers. Inhibition of CCR2 can modulate immune responses, potentially reducing tumor progression and enhancing anti-tumor immunity.

This compound functions by blocking the binding of CCL2 to CCR2 receptors. This blockade prevents the downstream signaling pathways that lead to monocyte migration and activation. The compound has demonstrated potent antagonistic activity with IC50 values of 5.2 nM for human CCR2, 17 nM for mouse CCR2, and 13 nM for rat CCR2 .

Key Biological Activities

- Inhibition of Monocyte Recruitment : this compound significantly reduces the infiltration of monocytes into tissues, which is crucial in conditions such as cancer and chronic inflammation .

- Impact on Tumor Microenvironment : Studies indicate that this compound can alter the tumor microenvironment by decreasing the number of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which are often associated with poor prognosis in cancer patients .

- Reduction in Inflammatory Cytokines : The compound has been shown to lower levels of pro-inflammatory cytokines, thereby mitigating inflammation-related damage in various models .

Pharmacokinetics and ADMET Profile

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a suitable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. These characteristics make it a promising candidate for clinical applications .

| Property | Value |

|---|---|

| Oral Bioavailability | High |

| Human CCR2 IC50 | 5.2 nM |

| Mouse CCR2 IC50 | 17 nM |

| Rat CCR2 IC50 | 13 nM |

Case Studies and Research Findings

Several studies have investigated the effects of this compound in preclinical models:

- Pancreatic Cancer Model : In a study involving pancreatic ductal adenocarcinoma (PDAC), treatment with this compound resulted in significant reductions in tumor-infiltrating macrophages and improved survival outcomes in mice . The study highlighted the compound's potential to enhance anti-tumor immunity by modulating the immune landscape.

- Autoimmune Disease Models : Research has shown that this compound can alleviate symptoms in models of autoimmune diseases by reducing monocyte infiltration into affected tissues . This suggests its utility beyond oncology.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to validate the selectivity of PF-4136309 for CCR2 over related chemokine receptors?

Answer: Conduct competitive binding assays using recombinant cell lines expressing CCR2, CCR5, and CCR1. Measure IC50 values via radioligand displacement (e.g., ³H-CCL2 for CCR2) and compare cross-reactivity. Include species-specific validation (human, mouse, rat) to assess translational relevance. Positive controls like cenicriviroc (CCR2/CCR5 antagonist) should benchmark selectivity thresholds. Functional assays, such as calcium flux or chemotaxis in primary monocytes, further confirm receptor specificity .

Q. How should in vitro potency metrics for this compound be translated to in vivo dosing regimens?

Answer: Determine plasma protein binding and free drug concentrations using equilibrium dialysis. Correlate in vitro IC50 values (e.g., 5.2 nM for human CCR2) with in vivo pharmacokinetic (PK) parameters like AUC and Cmax. Use ex vivo CCR2 occupancy assays (e.g., inhibition of CCL2-induced monocyte migration) to validate target engagement at proposed doses .

Q. What are critical controls for ensuring reproducibility in this compound studies involving macrophage polarization?

Answer: Include genetic controls (CCR2-knockout macrophages) and pharmacological controls (e.g., cenicriviroc). Standardize macrophage differentiation protocols (e.g., M-CSF vs. GM-CSF) and verify polarization states via flow cytometry (CD206 for M2, TNF-α for M1). Use multiplex ELISA to quantify CCR2-dependent cytokines (CCL2, IL-10) .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings where this compound fails to inhibit macrophage-mediated proliferation in co-culture models despite CCR2 antagonism?

Answer: Investigate compensatory pathways such as NAMPT-CCR5 signaling using dual CCR2/CCR5 antagonists (e.g., cenicriviroc) or siRNA knockdown. Perform phosphoproteomics to identify alternative kinases (e.g., MAPK) activated in this compound-resistant models. Validate findings in CCR2/CCR5 double-knockout systems .

Q. What strategies optimize this compound efficacy in pancreatic ductal adenocarcinoma (PDAC) combination therapies while minimizing toxicity?

Answer: Employ staggered dosing (this compound administered before gemcitabine/nab-paclitaxel) to reduce cytokine release. Monitor tumor-associated macrophage (TAM) depletion via CD68+ immunohistochemistry and serum CCL2 dynamics. Use single-cell RNA-seq to track immune microenvironment shifts (e.g., increased CD8+ T-cell infiltration) .

Q. How can species-specific variations in this compound efficacy be addressed when translating from murine models to human systems?

Answer: Compare cross-species IC50 values in recombinant receptor assays. Utilize humanized CCR2 murine models or patient-derived xenografts (PDX) for preclinical testing. Validate functional responses (e.g., chemotaxis inhibition) in primary human monocytes and murine bone marrow-derived macrophages .

Q. What orthogonal methodologies confirm this compound target engagement in complex tissues?

Answer: Develop PET tracers (e.g., [¹¹C]-PF-4136309) for in vivo receptor occupancy quantification. Apply NanoBRET assays in primary cells to measure real-time binding kinetics. Correlate with downstream biomarkers like CCL2 internalization rates or CCR2 recycling .

Q. Methodological Guidelines

- Data Contradiction Analysis: When conflicting results arise (e.g., in vitro vs. in vivo efficacy), use isogenic cell lines, genetic knockouts, and pathway enrichment analysis to isolate variables.

- Experimental Design: For in vivo studies, include PK/PD modeling to link dosing schedules with CCR2 occupancy and efficacy endpoints (e.g., tumor volume, fibrosis scores) .

- Validation: Always pair pharmacological inhibition with genetic (CRISPR) or antibody-based approaches to confirm CCR2-specific effects .

特性

IUPAC Name |

N-[2-[(3S)-3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSVOHSYDRPBGI-CBQRAPNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1NC2CCC(CC2)(C3=NC=C(C=C3)C4=NC=CC=N4)O)C(=O)CNC(=O)C5=CC(=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026041 | |

| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341224-83-6 | |

| Record name | PF-4136309 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341224836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-4136309 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2595V4KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。